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Compound of Interest

Compound Name: (Rac)-Tenofovir-d7

Cat. No.: B12419262

This guide provides a comprehensive overview of Tenofovir-d7, a deuterated isotopologue of
the antiviral agent Tenofovir. It is intended for researchers, scientists, and drug development
professionals, focusing on the compound's application in bioanalytical methods, its mass
spectrometric properties, and the metabolic pathway of its parent compound.

Introduction to Tenofovir and Isotopic Labeling

Tenofovir is a potent nucleotide analog reverse transcriptase inhibitor (NRTI) widely used in the
treatment of HIV and Hepatitis B infections.[1][2][3] It is typically administered as a prodrug,
such as Tenofovir Disoproxil Fumarate (TDF) or Tenofovir Alafenamide (TAF), to enhance
bioavailability.[4][5][6] Accurate quantification of Tenofovir in biological matrices is crucial for
pharmacokinetic (PK) studies, therapeutic drug monitoring, and adherence assessment.[7][8]

Isotopic labeling, particularly deuterium substitution, is a key technique in drug metabolism and
pharmacokinetic (DMPK) studies. A deuterated analog, such as Tenofovir-d7, serves as an
ideal internal standard (IS) for quantitative analysis using liquid chromatography-tandem mass
spectrometry (LC-MS/MS). Its chemical and physical properties are nearly identical to the
unlabeled analyte, ensuring similar behavior during sample extraction and chromatographic
separation. However, its increased mass allows it to be distinguished by the mass
spectrometer, enabling precise and accurate quantification.

Physicochemical and Spectrometric Characteristics
of Tenofovir-d7
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Tenofovir-d7 is the stable isotope-labeled version of Tenofovir, containing seven deuterium
atoms. Its primary role is as an internal standard in bioanalytical assays.

Table 1: Physicochemical Properties of Tenofovir-d7

Property Value Reference
9-(2-

Chemical Name Phosphonomethoxypropyl [9]
)adenine-d7

Synonyms rac-Tenofovir-d7 [9]

Molecular Formula CoH7D7Ns04P [9]

Molecular Weight 294.26 [9]

| Storage | 2-8°C Refrigerator |[9] |

The incorporation of seven deuterium atoms results in a predictable mass shift, which is
fundamental to its use in mass spectrometry. The analysis is typically performed in positive
ionization mode using Multiple Reaction Monitoring (MRM).

Caption: Structure of Tenofovir with likely positions of deuterium labeling on the propyl group.

Table 2: Comparative Mass Spectrometric Parameters for MRM Analysis

Precursor lon (Q1) Product lon (Q3)
Analyte Reference
mlz miz

Tenofovir (TFV) 288.1 176.1 [10]

| Tenofovir-d7 (TFV-d7) | 295.2 | 183.0 [[10] |

The +7 Da shift in both the precursor and product ions confirms the stability of the deuterium
labels during the fragmentation process, a critical attribute for a reliable internal standard.

Experimental Protocols: Quantitative Bioanalysis
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Tenofovir-d7 is employed as an internal standard for the quantification of Tenofovir in biological

samples like plasma. The following is a detailed methodology adapted from a validated LC-
MS/MS assay.[10]

Aliquot a 25 pL sample of rat plasma into a 96-well plate.[10]

Add 10.0 pL of the internal standard working solution (Tenofovir-d7 at 500 ng/mL in water).
For blank samples, add 10 pL of neat water.[10]

Add 150 pL of neat methanol to each well to precipitate proteins.[10]

Seal the plate, shake for 10 minutes, and then centrifuge at 4000 RCF for 10 minutes at
15°C.[10]

The resulting supernatant is collected for analysis.

LC Column: Phenomenex Synergi™ Polar-RP (4 ym, 2.1 x 150 mm), maintained at 60°C.
[10]

Mobile Phase: An isocratic mixture of 3/1/96 acetonitrile/acetic acid/water.[10]
Flow Rate: 0.6 mL/min.[10]

Mass Spectrometer: Triple quadrupole instrument operated in positive Turbo lonSpray™
mode.[10]

lonization Voltage: 3500 V.[10]
Source Temperature: 550°C.[10]

Detection: Multiple Reaction Monitoring (MRM) using the transitions specified in Table 2.
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Caption: Experimental workflow for quantifying Tenofovir in plasma using Tenofovir-d7.
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Metabolic Activation Pathway of Tenofovir

Tenofovir itself has poor oral bioavailability and requires administration as a prodrug.[1] Once
absorbed, the prodrugs (TDF or TAF) are converted to Tenofovir, which must be
phosphorylated intracellularly to its active form, Tenofovir diphosphate (TFV-DP).[5][11] TFV-DP
acts as a competitive inhibitor of the viral reverse transcriptase enzyme, leading to the
termination of DNA chain elongation and suppression of viral replication.[11]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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tenofovir-d7]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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